molecular formula C8H10N2OS B1310964 2-(Phenylthio)acetohydrazide CAS No. 22446-21-5

2-(Phenylthio)acetohydrazide

Cat. No.: B1310964
CAS No.: 22446-21-5
M. Wt: 182.25 g/mol
InChI Key: AEKHWCLEQBFOIS-UHFFFAOYSA-N
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Preparation Methods

2-(Phenylthio)acetohydrazide can be synthesized through various methods. One common synthetic route involves the reaction of thiophenol with sodium chloroacetate, followed by acidification to form the corresponding acid. This acid is then refluxed with methanol in the presence of a small amount of sulfuric acid to yield the methyl ester. The ester is subsequently treated with hydrazine hydrate in boiling methanol to produce this compound .

Mechanism of Action

The mechanism of action of 2-(Phenylthio)acetohydrazide involves its interaction with molecular targets through nucleophilic substitution reactions. The sulfur atom in the compound’s structure plays a crucial role in its reactivity, allowing it to form stable complexes with various substrates . This reactivity is essential for its effectiveness as a corrosion inhibitor and in other applications.

Comparison with Similar Compounds

2-(Phenylthio)acetohydrazide can be compared to other similar compounds, such as 2-phenyl-2-(phenylthio)acetohydrazide, which has a similar structure but a different molecular formula (C14H14N2OS) and molecular weight (258.34 g/mol) . Both compounds share similar reactivity patterns, but their applications may vary based on their specific chemical properties.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure and reactivity make it valuable in the synthesis of corrosion inhibitors and biologically active agents. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in various fields.

Properties

IUPAC Name

2-phenylsulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKHWCLEQBFOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293875
Record name 2-(Phenylthio)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22446-21-5
Record name 2-(Phenylthio)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22446-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylthio)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 2-(Phenylthio)acetohydrazide derivatives discussed in the research?

A1: The research focuses on synthesizing long-chain derivatives of this compound and evaluating their potential as corrosion inhibitors in both acidic and mineral oil environments. [] This suggests that these compounds could have applications in industries where metal protection is crucial.

Q2: How are long-chain derivatives of this compound synthesized?

A2: The research outlines a two-step synthesis:

  1. Reduction: The intermediate is then reduced using sodium borohydride to yield the desired long-chain N-alkyl-2-(phenylthio)acetohydrazides. []

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